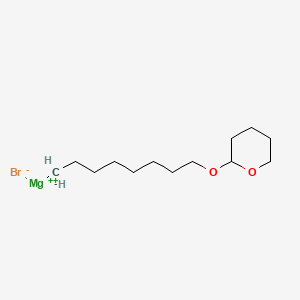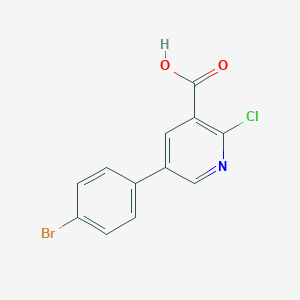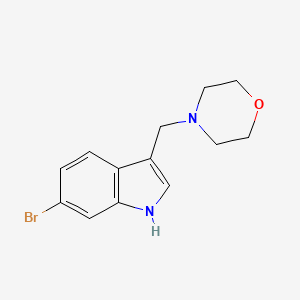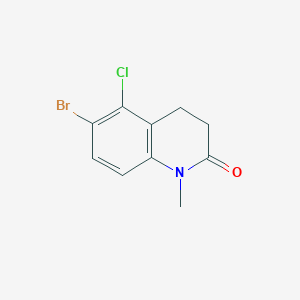
Zhan Catalyst-1C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zhan Catalyst-1C is a type of ruthenium-based organometallic complex used primarily in olefin metathesis reactions. This class of chemicals is named after the chemist Zheng-Yun J. Zhan, who first synthesized them. This compound is known for its high efficiency and stability in various chemical reactions, making it a valuable tool in both academic and industrial settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Zhan Catalyst-1C involves the treatment of a ruthenium complex precursor with an isopropoxystyrene ligand in the presence of copper(I) chloride. The isopropoxystyrene ligand is synthesized through an ortho-vinylation of phenol with ethyne, followed by alkylation with 2-bromopropane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity of the catalyst. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Zhan Catalyst-1C is primarily used in olefin metathesis reactions, which involve the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. This catalyst can also participate in ring-opening metathesis polymerization (ROMP) and cross-metathesis reactions .
Common Reagents and Conditions
Common reagents used with this compound include alkenes, dienes, and strained cyclic olefins. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of solvents such as dichloromethane or toluene .
Major Products
The major products formed from reactions involving this compound are various olefinic compounds, including polymers, cyclic alkenes, and cross-metathesis products. The specific products depend on the substrates and reaction conditions used .
Wissenschaftliche Forschungsanwendungen
Zhan Catalyst-1C has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules, including natural products and pharmaceuticals.
Biology: The catalyst is employed in the synthesis of biologically active compounds and in the modification of biomolecules.
Medicine: this compound is used in the development of new drugs and in the synthesis of drug intermediates.
Industry: It finds applications in the production of polymers, specialty chemicals, and materials science.
Wirkmechanismus
The mechanism of action of Zhan Catalyst-1C involves the coordination of the ruthenium center with the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to produce the metathesis products. The presence of electron-withdrawing groups on the ligand enhances the stability and reactivity of the catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hoveyda-Grubbs Catalyst: Similar in structure but lacks the electron-withdrawing sulfonamide group present in Zhan Catalyst-1C.
Grubbs Catalyst: Contains a tricyclohexylphosphine ligand and is less stable in the presence of air and moisture compared to this compound.
Zhan Catalyst-1B: Similar to this compound but with slight variations in the ligand structure.
Uniqueness
This compound stands out due to its enhanced stability and reactivity, attributed to the electron-withdrawing sulfonamide group on the ligand. This makes it more efficient in catalyzing olefin metathesis reactions, especially with substrates that are challenging for other catalysts .
Eigenschaften
IUPAC Name |
dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C12H17NO3S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h16-18H,1-15H2;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGVRAHMQZBHRC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50Cl2NO3PRuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)
![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)







![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)](/img/structure/B6316015.png)
